1-(4-Chlorophenyl)-2,2-dimethylpropan-1-amine
Description
1-(4-Chlorophenyl)-2,2-dimethylpropan-1-amine is a tertiary amine characterized by a para-chlorophenyl group attached to a branched propane backbone with two methyl groups at the C2 position. Its molecular formula is C₁₁H₁₆ClN, with a molecular weight of 197.7 g/mol (calculated).
Properties
IUPAC Name |
1-(4-chlorophenyl)-2,2-dimethylpropan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN/c1-11(2,3)10(13)8-4-6-9(12)7-5-8/h4-7,10H,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAWIUGNSLCNMTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C1=CC=C(C=C1)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Chlorophenyl)-2,2-dimethylpropan-1-amine can be synthesized through several methods, including:
Reductive Amination: This involves the reaction of 4-chlorobenzaldehyde with 2,2-dimethylpropan-1-one in the presence of a reducing agent such as sodium cyanoborohydride.
Grignard Reaction: The Grignard reagent, phenylmagnesium chloride, can be reacted with 2,2-dimethylpropanal followed by hydrolysis to yield the desired compound.
Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reductive amination processes, which allow for efficient and cost-effective production. The reaction conditions are optimized to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)-2,2-dimethylpropan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding amine oxide.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Amine Oxide: Formed through oxidation.
Reduced Amine: Formed through reduction.
Substituted Derivatives: Various substituted derivatives can be formed based on the nucleophile used.
Scientific Research Applications
1-(4-Chlorophenyl)-2,2-dimethylpropan-1-amine has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other chemical products.
Mechanism of Action
The mechanism by which 1-(4-Chlorophenyl)-2,2-dimethylpropan-1-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist to certain receptors, influencing biological processes and pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-(4-Chlorophenyl)-2,2-dimethylpropan-1-amine with structurally analogous compounds, focusing on substituents, molecular properties, and biological activities where available.
Key Structural and Functional Comparisons
Substituent Effects Electron-Withdrawing vs. Electron-Donating Groups: The para-chloro group in the target compound enhances lipophilicity and metabolic stability compared to methoxy or fluorine substituents. For example, 1-(4-methoxyphenyl)-2-methylpropan-2-amine () has higher solubility due to the methoxy group but reduced membrane permeability .
Amine Positioning and Branching Tertiary vs. Secondary Amines: The target compound’s tertiary amine (propan-1-amine) may confer greater metabolic stability compared to secondary amines like 2-(4-chlorophenyl)propan-2-amine (), which is more prone to N-demethylation .
Biological Activity Cytotoxicity: While chalcone derivatives () with 4-chlorophenyl groups show anticancer activity, the target compound’s amine functionality may enable distinct mechanisms, such as interactions with neurotransmitter receptors . Antihistamine Potential: Dexchlorpheniramine () shares a chlorophenyl group but uses a pyridine-propanamine scaffold, highlighting how minor structural changes dictate therapeutic applications .
Biological Activity
1-(4-Chlorophenyl)-2,2-dimethylpropan-1-amine, also known as a derivative of 2,2-dimethylpropan-1-amine, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its structural features, including a chlorophenyl group that may influence its pharmacological properties. Recent studies have explored its effects on various biological systems, particularly in cancer research and neuropharmacology.
- Molecular Formula : C11H16ClN
- Molecular Weight : 197.7 g/mol
- CAS Number : 1016760-61-4
Anticancer Properties
Recent research has indicated that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines. A study synthesized multiple compounds based on this structure and evaluated their effects on HCT-116 cancer cells. Among the synthesized derivatives, several demonstrated potent inhibitory actions with IC50 values ranging from 0.69 to 11 μM, which were comparable to standard chemotherapeutic agents like doxorubicin (IC50 = 2.29 μM) .
Table 1: Antiproliferative Activity of Selected Compounds
| Compound | IC50 (μM) | Target Cell Line |
|---|---|---|
| Compound 7a | 0.69 | HCT-116 |
| Compound 7g | 0.12 | HCT-116 |
| Doxorubicin | 2.29 | HCT-116 |
The mechanism of action appears to involve the inhibition of histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival. The compounds were found to selectively target cancerous cells while showing minimal toxicity to normal cells (HEK-293) .
Neuropharmacological Effects
In addition to anticancer properties, the compound's effects on neurotransmitter systems have been investigated. Specifically, it has been studied for its interactions with histamine receptors and monoamine oxidase (MAO) enzymes. Compounds structurally related to this compound have shown varying affinities for human H3 receptors and inhibitory activities against MAO B . These interactions suggest potential applications in treating neurodegenerative diseases such as Parkinson's disease.
Study on Anticancer Activity
A comprehensive study evaluated the anticancer efficacy of synthesized derivatives of this compound against multiple cancer cell lines. The results indicated that certain derivatives not only inhibited cell growth but also induced apoptosis in a dose-dependent manner, as evidenced by DAPI staining which showed nuclear disintegration in treated cells .
Neuropharmacological Evaluation
Another study assessed the neuropharmacological profile of compounds related to this amine structure concerning their effects on dopamine levels in the brain. The findings revealed that some derivatives could enhance dopamine release by inhibiting MAO B activity, thereby potentially alleviating symptoms associated with dopamine deficiency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
